molecular formula C8H8N2S B11794110 4-Methyl-6-(methylthio)nicotinonitrile

4-Methyl-6-(methylthio)nicotinonitrile

Cat. No.: B11794110
M. Wt: 164.23 g/mol
InChI Key: KYBZQACOGYKUDD-UHFFFAOYSA-N
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Description

4-Methyl-6-(methylthio)nicotinonitrile is a nicotinonitrile derivative featuring a pyridine ring substituted with a methyl group at position 4, a methylthio (-SMe) group at position 6, and a cyano (-CN) group at position 2.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4-methyl-6-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2S/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,1-2H3

InChI Key

KYBZQACOGYKUDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methylthio)nicotinonitrile can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature, followed by regioselective alkylation with alkyl halides .

Industrial Production Methods

Industrial production methods for 4-Methyl-6-(methylthio)nicotinonitrile typically involve large-scale synthesis using similar multicomponent reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-(methylthio)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylthio)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, thereby affecting neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinonitrile derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of 4-Methyl-6-(methylthio)nicotinonitrile with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Compound Name Substituents Key Activities & Findings Reference
4-Methyl-6-(methylthio)nicotinonitrile 4-CH₃, 6-SCH₃, 3-CN Inferred: Potential moderate bioactivity due to methylthio group; lacks charged moieties for enhanced membrane penetration.
Piperidinium nicotinonitrile-2-thiolate (4a) 2-S⁻, 4-CN, quaternary ammonium High molluscicidal activity (LC₅₀ = 2.90 mg/mL); charged groups enhance cell penetration.
Morpholinium nicotinonitrile-2-thiolate (4b) 2-S⁻, 4-CN, quaternary ammonium LC₅₀ = 3.03 mg/mL; similar mechanism to 4a via ionic interactions.
6-Cyano-4-(4-fluorophenyl)-2-imino-5-methyl-7-oxo-N,N8-diphenyl-7,8-dihydro-2H-pyrano[2,3-b]pyridine-3-carboxamide (XXXVI) Complex fused pyridine structure Moderate anticancer activity (vs. MCF-7, NCI-H460, SF-268); less potent than doxorubicin.
2-(Galactopyranosylthio)-4-(5-methylfuran-2-yl)-6-(naphthalen-2-yl)nicotinonitrile (25) 2-thiogalactose, 4-furyl, 6-naphthyl High activity against HCT116 colon cancer (comparable to doxorubicin).
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile 2-Cl, 4-CH₃, 6-SCH₃, 3-CN Structural analog; chloro substituent may increase reactivity compared to methylthio.
2-Amino-6-methylnicotinonitrile 2-NH₂, 6-CH₃, 3-CN Moderate molluscicidal activity (LC₅₀ not reported); amino group enhances binding to biochemical targets.

Key Observations

Substituent Effects on Bioactivity: Charged Groups: Quaternary ammonium salts (e.g., 4a, 4b) exhibit superior molluscicidal activity due to ionic interactions with cell membranes . Electron-Withdrawing Groups: Chloro substituents (as in 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile) may enhance electrophilicity and reactivity compared to methylthio groups . Bulkier Substituents: Aryl or carbohydrate moieties (e.g., compound 25) improve anticancer activity by targeting specific enzymes or receptors .

Molluscicidal Activity :

  • Thiolate salts (4a, 4b) are 3–10× more potent than uncharged analogs. The methylthio group in the target compound may confer moderate activity but likely lower than charged derivatives .

Anticancer Potential: Derivatives with fused rings or heteroatom-rich substituents (e.g., compound XXXVI) show moderate activity, while simpler analogs like 4-Methyl-6-(methylthio)nicotinonitrile may require structural optimization for efficacy .

Toxicity and Safety: Amino-substituted nicotinonitriles (e.g., 2-Amino-6-methylnicotinonitrile) require stringent safety protocols due to reactivity . Methylthio groups may reduce acute toxicity but increase lipophilicity, affecting metabolic stability.

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